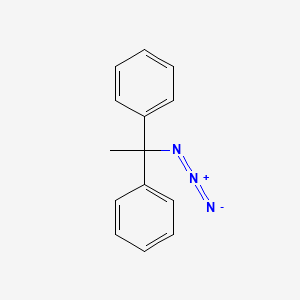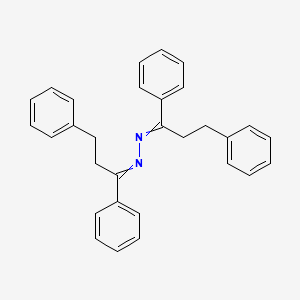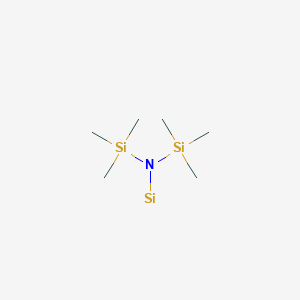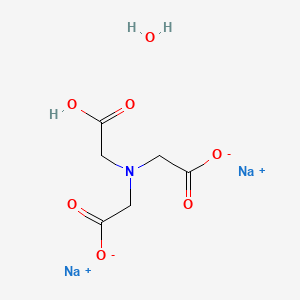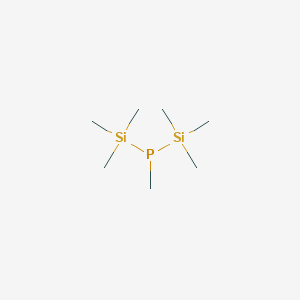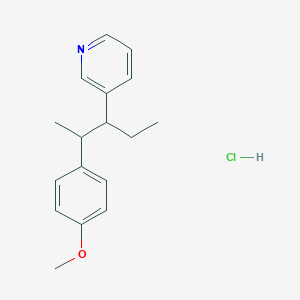
2-(alpha-Ethyl-p-methoxy-beta-methylphenethyl)pyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(alpha-Ethyl-p-methoxy-beta-methylphenethyl)pyridine hydrochloride is a complex organic compound that belongs to the class of heterocyclic amines. This compound is characterized by the presence of a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. The compound’s structure also includes an ethyl group, a methoxy group, and a methylphenethyl group, making it a highly substituted pyridine derivative.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(alpha-Ethyl-p-methoxy-beta-methylphenethyl)pyridine hydrochloride typically involves multi-step organic reactions. One common method is the Bohlmann-Rahtz pyridine synthesis, which involves the reaction of an enamine with an acetylenic ester in the presence of a base . Another method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis. Catalysts and reagents are carefully selected to facilitate the desired transformations and minimize side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2-(alpha-Ethyl-p-methoxy-beta-methylphenethyl)pyridine hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Alkylated or acylated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(alpha-Ethyl-p-methoxy-beta-methylphenethyl)pyridine hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(alpha-Ethyl-p-methoxy-beta-methylphenethyl)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine: A simpler aromatic heterocycle with a nitrogen atom in the ring.
Piperidine: A saturated six-membered ring containing one nitrogen atom.
Dihydropyridine: A partially saturated derivative of pyridine.
Uniqueness
2-(alpha-Ethyl-p-methoxy-beta-methylphenethyl)pyridine hydrochloride is unique due to its highly substituted structure, which imparts specific chemical and biological properties
Eigenschaften
CAS-Nummer |
27432-21-9 |
|---|---|
Molekularformel |
C17H22ClNO |
Molekulargewicht |
291.8 g/mol |
IUPAC-Name |
3-[2-(4-methoxyphenyl)pentan-3-yl]pyridine;hydrochloride |
InChI |
InChI=1S/C17H21NO.ClH/c1-4-17(15-6-5-11-18-12-15)13(2)14-7-9-16(19-3)10-8-14;/h5-13,17H,4H2,1-3H3;1H |
InChI-Schlüssel |
GEVVQBDPPUJSPA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CN=CC=C1)C(C)C2=CC=C(C=C2)OC.Cl |
Verwandte CAS-Nummern |
27432-20-8 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Bis(2-chloroethyl)amino-(2-hydroxyphenoxy)boranyl]oxyphenol](/img/structure/B14704822.png)
